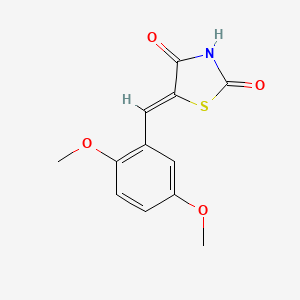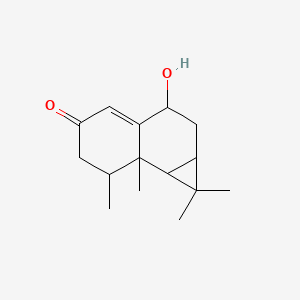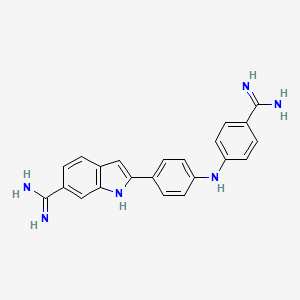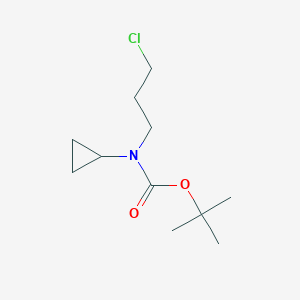
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
Vue d'ensemble
Description
4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine, also known as DFP-10917, is a novel small molecule compound with potential therapeutic applications in cancer treatment.
Applications De Recherche Scientifique
Synthesis and Mass Spectroscopic Investigation
The compound has been investigated in the context of synthesizing various pyrazol-1-ylpyrimidines, with a focus on PMR and mass spectrometry studies. These compounds exhibit notable biological activity, suggesting potential applications in biochemical research (Danagulyan et al., 1997).
Heteroaromatic Ligands and Pyrimidine Chemistry
Research on pyrimidine derivatives, including the synthesis of 2-(pyrazol-1-yl)pyrimidines, provides insights into their structural characteristics and potential as heteroaromatic ligands. This includes their IR, UV, and PMR spectra, offering a basis for further exploration in medicinal chemistry (Ivashchenko et al., 1980).
Novel Antimicrobial Agents
The synthesis of novel pyrazolopyrimidine derivatives, including compounds with similar structural motifs, has been explored for their potential as antimicrobial agents. This highlights the compound's relevance in developing new pharmaceuticals (Holla et al., 2006).
Anticancer and Anti-inflammatory Agents
Research has also been conducted on pyrazolopyrimidines derivatives for their potential as anticancer and anti-5-lipoxygenase agents, pointing towards the compound's relevance in the development of novel therapeutic agents (Rahmouni et al., 2016).
Polydentate Ligands and Complex Chemistry
The compound's role in synthesizing polydentate ligands is of interest. This includes the synthesis of azo compounds and bis(pyrazol-1-yl)pyrimidines, which are significant in coordination chemistry and potentially in catalysis (Ivashchenko et al., 1980).
Antioxidant Properties
Exploration into the antioxidant properties of pyrimidine-containing heterocycles, including derivatives of the compound , suggests its potential application in the study of oxidative stress and related therapeutic areas (Salem & Errayes, 2016).
Plant Growth Stimulants
Investigation into novel derivatives of 6-methylpyrimidine-4-ol, a structurally similar compound, for their plant growth-stimulating properties highlights potential agricultural applications (Yengoyan et al., 2020).
Propriétés
IUPAC Name |
[4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N6/c1-3-19-6(2)7(5-15-19)8-4-9(10(12)13)17-11(16-8)18-14/h4-5,10H,3,14H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMFYVUFKLBBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)NN)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3039191.png)

![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)


![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3039199.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one](/img/structure/B3039200.png)
![6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3039201.png)



